2-Chloro-n,n-diisobutylacetamide
Overview
Description
“2-Chloro-n,n-diisobutylacetamide” is a chemical compound with the CAS Number: 5326-82-9 . It has a molecular weight of 205.73 . The IUPAC name for this compound is 2-chloro-N,N-diisobutylacetamide . It is stored at room temperature in an inert atmosphere . The compound is in liquid form .
Synthesis Analysis
The synthesis of “2-Chloro-n,n-diisobutylacetamide” involves several reactions. It has been synthesized with piperidine and butan-1-ol . Other methods include using sodium carbonate and butan-1-ol , or potassium carbonate in butan-1-ol . The compound has also been synthesized with triethylamine in diethyl ether at 20℃ for 8 hours .Molecular Structure Analysis
The InChI code for “2-Chloro-n,n-diisobutylacetamide” is 1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 . The InChI key is ARVSNCMWOCPYNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-Chloro-n,n-diisobutylacetamide” is a liquid at room temperature . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Characterization
- Research includes preparation of compounds derived from chloroacetamides for various applications. For instance, the synthesis of heterocyclic compounds derived from 2-Chloro-N-p-tolylacetamide, a related compound, has been explored. These compounds have potential applications in medicinal chemistry and materials science (Shaaban, 2017).
Molecular Conformations and Assembly
- Studies on molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides (closely related to 2-Chloro-N,N-diisobutylacetamide) have been conducted. Such research is vital for understanding the molecular interactions and potential applications in crystal engineering and pharmaceutical design (Nayak et al., 2014).
Degradation Pathways
- Investigation into the degradation pathways of related chloroacetamides like propachlor in soil bacteria highlights the environmental impact and biodegradation processes of these compounds. This research is crucial for assessing the environmental safety and degradation mechanisms of chloroacetamides (Martín et al., 1999).
Formation in Water Treatment
- The formation of chloroacetonitrile and dichloroacetamide from the reaction of chloroacetaldehyde and monochloramine in water treatment processes has been studied. This research is significant for understanding the byproducts of water disinfection processes and their potential health impacts (Kimura et al., 2013).
Biochemical Effects
- The effects of chloroacetamides on protein synthesis, both in vivo and in vitro, have been examined, providing insights into the biochemical and toxicological properties of these compounds (Deal et al., 1980).
Formation and Occurrence in Drinking Water
- The formation and occurrence of N-Chloro-2,2-dichloroacetamide, a nitrogenous disinfection byproduct in chlorinated drinking waters, were investigated. This research is essential for assessing the safety and quality of drinking water (Yu & Reckhow, 2017).
Novel Synthesis Methods
- Novel synthesis methods of chloroacetamides have been explored, contributing to the development of efficient and sustainable chemical synthesis processes (Xiao-hua, 2013).
Applications in Pesticide Development
- Chloroacetamides and their derivatives have been characterized for potential use as pesticides, indicating their importance in agricultural applications (Olszewska et al., 2011).
Thermodynamics and Structures in Chemistry
- Studies on the thermodynamics and structures of nickel(II) chloro complexes in N,N-dimethylacetamide provide insights into coordination chemistry and potential applications in catalysis (Suzuki & Ishiguro, 1992).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N,N-bis(2-methylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVSNCMWOCPYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277770 | |
Record name | 2-chloro-n,n-diisobutylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n,n-diisobutylacetamide | |
CAS RN |
5326-82-9 | |
Record name | 5326-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-n,n-diisobutylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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